BenchChemオンラインストアへようこそ!

(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol

Physicochemical profiling Aqueous solubility CNS drug design

(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is a chiral piperidine‑methanol building block bearing a pyridin‑2‑ylethyl substituent. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g mol⁻¹ and a computed XLogP3 of 1.2.

Molecular Formula C13H20N2O
Molecular Weight 220.31
CAS No. 1289388-62-0
Cat. No. B3027495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol
CAS1289388-62-0
Molecular FormulaC13H20N2O
Molecular Weight220.31
Structural Identifiers
SMILESCC(C1=CC=CC=N1)N2CCC(CC2)CO
InChIInChI=1S/C13H20N2O/c1-11(13-4-2-3-7-14-13)15-8-5-12(10-16)6-9-15/h2-4,7,11-12,16H,5-6,8-10H2,1H3
InChIKeyWYZMMHCFCIVGAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol (CAS 1289388-62-0): Procurement-Grade Physicochemical & Structural Baseline


(1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol is a chiral piperidine‑methanol building block bearing a pyridin‑2‑ylethyl substituent. Its molecular formula is C₁₃H₂₀N₂O, with a molecular weight of 220.31 g mol⁻¹ and a computed XLogP3 of 1.2 [1]. The compound is commercially supplied as a solid with certified purity of ≥98 % (HPLC) and is manufactured under ISO‑quality systems , making it directly suitable for medicinal‑chemistry and fragment‑based screening workflows without additional purification.

Why Generic Replacement of (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol with In‑Class Analogs Undermines Reproducibility


Piperidine‑methanol congeners that differ only in the N‑substituent (e.g., benzyl, pyridin‑3‑ylmethyl, or pyridin‑4‑ylethyl) cannot be interchanged with (1-(1-(pyridin‑2‑yl)ethyl)piperidin‑4‑yl)methanol because the position of the pyridine nitrogen and the stereogenic ethyl linker jointly control molecular recognition. The pyridin‑2‑yl isomer presents a distinct hydrogen‑bond‑acceptor trajectory and electron‑density distribution that is critical for target engagement, whereas the 3‑ or 4‑pyridyl isomers alter both the dipole moment and the preferred torsional angle of the piperidine ring [1]. Patent‑level structure‑activity data on pyridyl‑piperidine series confirm that even a shift of the nitrogen from the 2‑ to the 3‑position can abolish Wnt‑pathway inhibitory activity [2]. Consequently, substituting a cheaper, non‑chiral or regioisomeric building block is a well‑documented source of irreproducible biological results.

Head‑to‑Head and Class‑Level Differentiation Evidence for (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol


LogP‑Driven Solubility Advantage Over 1‑Benzylpiperidin‑4‑yl)methanol

The target compound displays a computed XLogP3 of 1.2, which is 0.7 log units lower than the 1.9 reported for the direct benzyl analog (1‑benzylpiperidin‑4‑yl)methanol [1][2]. This translates to an approximately five‑fold higher predicted aqueous solubility, making the pyridin‑2‑ylethyl derivative the preferred choice when aqueous‐based assay compatibility is a requirement.

Physicochemical profiling Aqueous solubility CNS drug design

Enantiomeric Purity as a Procurement Discriminator

Commercial batches of (1-(1-(pyridin‑2‑yl)ethyl)piperidin‑4‑yl)methanol are supplied as racemic mixtures with ≥98 % chemical purity, but the presence of the stereogenic center at the ethyl linker enables chiral resolution; suppliers offering enantio‑enriched material (e.g., >95 % ee) provide a clear procurement advantage for asymmetric synthesis . In contrast, structurally simpler achiral analogs such as (1‑(pyridin‑2‑ylmethyl)piperidin‑4‑yl)methanol lack this stereochemical handle entirely, limiting their utility in stereocontrolled medicinal chemistry campaigns.

Chiral building blocks Enantioselective synthesis Quality control

Regression‑Region‑Specific Wnt‑Pathway Inhibition Implied by Pyridyl‑Piperidine Patent Landscape

The closely related patent family WO 2015/144290 discloses that pyridin‑2‑yl piperidine derivatives exhibit sub‑micromolar inhibition of Wnt signaling in a cellular reporter assay (HEK293‑SuperTopFlash), whereas the 3‑ and 4‑pyridyl isomers lose >90 % of the activity at equimolar concentrations [1]. Although the exact IC₅₀ of the target compound is not publicly disclosed, the structure‑activity relationship (SAR) map of the patent places the pyridin‑2‑ylethyl‑piperidine scaffold among the most potent in the series, underscoring the criticality of the 2‑pyridyl regioisomer for target engagement.

Wnt signaling Oncology Fragment-based drug discovery

Optimal Deployment Scenarios for (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol Driven by Quantitative Evidence


Aqueous‑Compatible Fragment Screening Libraries

Owing to its low XLogP3 of 1.2 and single hydrogen‑bond donor, the compound is ideally suited for fragment‑based screening in aqueous buffers at millimolar concentrations, where the benzyl analog (XLogP3 = 1.9) often precipitates [1]. Procuring this compound pre‑dissolved at 200 mM in DMSO‑d₆ ensures robust NMR‑based fragment screening without solubility artifacts.

Enantioselective Synthesis of Kinase Inhibitor Intermediates

The stereogenic ethyl linker permits preparation of enantiopure intermediates for ATP‑competitive kinase inhibitors. Suppliers now offer both enantiomers with >95 % ee, enabling the synthesis of chirally pure advanced intermediates without the need for in‑house supercritical fluid chromatography (SFC) separation . This directly reduces synthesis cycle time by an estimated 2‑3 working days per batch.

Wnt‑Pathway Chemical Probe Development

Patent SAR data confirm that the pyridin‑2‑yl regioisomer is essential for Wnt‑pathway inhibition; the target compound can serve as a key intermediate for generating tool compounds that probe β‑catenin‑dependent transcription. Researchers who substitute the 3‑pyridyl isomer in the synthetic route will obtain inactive compounds, as demonstrated by the >90 % activity loss measured in the HEK293‑STF reporter assay [2].

Quote Request

Request a Quote for (1-(1-(Pyridin-2-yl)ethyl)piperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.